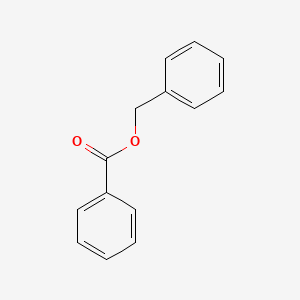
Aldophosphamide
Overview
Description
Aldophosphamide is a metabolite of cyclophosphamide, a widely used chemotherapeutic and immunosuppressive agent. Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. This compound is formed through the hydroxylation of cyclophosphamide by hepatic cytochrome P450 enzymes, specifically 4-hydroxycyclophosphamide. This metabolite plays a crucial role in the pharmacological activity of cyclophosphamide, as it is further converted to the active compound phosphoramide mustard and the toxic byproduct acrolein .
Mechanism of Action
Target of Action
Aldophosphamide, a metabolite of the drug cyclophosphamide, primarily targets DNA within cells . It forms cross-linkages within and between adjacent DNA strands at the guanine N-7 positions . This interaction with DNA is crucial for its cytotoxic effects.
Mode of Action
This compound is converted into two active compounds: phosphoramide mustard and acrolein . Phosphoramide mustard is the compound that interacts with DNA, forming interstrand and intrastrand crosslinkages . This crosslinking inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
The conversion of this compound into its active forms involves several biochemical pathways. Initially, cyclophosphamide is converted to hydroxycyclophosphamide, which is then metabolized to this compound . This compound is subsequently cleaved to form phosphoramide mustard and acrolein . These metabolites then interact with DNA to exert their cytotoxic effects .
Pharmacokinetics
Cyclophosphamide, the prodrug of this compound, is well absorbed when administered orally, with a bioavailability of over 75% . It is primarily metabolized in the liver, where it is converted to this compound . The drug and its metabolites are primarily excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the induction of cell death. By forming crosslinkages in DNA, this compound inhibits DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the conversion of cyclophosphamide to this compound . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the drug . .
Biochemical Analysis
Biochemical Properties
Aldophosphamide plays a crucial role in biochemical reactions. It is generated intracellularly through the hydroxylation of the major active circulating metabolite, 4-hydroxycyclophosphamide . This compound interacts with enzymes such as aldehyde dehydrogenase (ALDH) and is converted to the active compound phosphoramide mustard or inactivated to form carboxyphosphamide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It diffuses freely into the cell and influences cell function . For instance, lymphoid cells, including natural killer cells, B and T lymphocytes, which have low levels of aldehyde dehydrogenase, are rapidly killed by high doses of cyclophosphamide . Interestingly, primitive hematopoietic stem cells possess high levels of aldehyde dehydrogenase, rendering them highly resistant to cyclophosphamide .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active compound phosphoramide mustard, which interferes with DNA and RNA synthesis . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The cytotoxicity, morphological, and biochemical assays have shown that this compound and its metabolites induce marked cardiotoxicity at µM concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low dose cyclophosphamide is reported as referring to a single dose of 1 to 3mg/kg, whereas high-dose may mean values of 120mg/kg up to several grams/kg .
Metabolic Pathways
This compound is involved in complex metabolic pathways. It is metabolized to phosphoramide mustard and acrolein . Phosphoramide mustard is associated with the therapeutic effect of cyclophosphamide, while acrolein is believed to be responsible for its cytotoxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is suggested that active transport of this compound and its active metabolites cannot be excluded, and ABCB1 plays only a small role in the transport of oxazaphosphorines .
Subcellular Localization
It is known that this compound diffuses freely into the cell , suggesting that it may be localized in various subcellular compartments depending on its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldophosphamide is not typically synthesized directly due to its instability. Instead, it is generated as an intermediate during the metabolism of cyclophosphamide. The primary synthetic route involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which exists in equilibrium with this compound . This reaction is catalyzed by cytochrome P450 enzymes in the liver.
Industrial Production Methods: Industrial production of this compound is not common due to its transient nature. Instead, cyclophosphamide is produced and administered, relying on the body’s metabolic processes to generate this compound in situ. Cyclophosphamide itself is synthesized through a series of chemical reactions starting from 2-chloroethylamine and phosphoramide dichloride .
Chemical Reactions Analysis
Types of Reactions: Aldophosphamide undergoes several key reactions:
Oxidation: this compound is oxidized by aldehyde dehydrogenase to form carboxyphosphamide.
Decomposition: It decomposes into phosphoramide mustard and acrolein, both of which are crucial for its therapeutic and toxic effects.
Common Reagents and Conditions:
Oxidation: Aldehyde dehydrogenase is the primary enzyme involved in the oxidation of this compound.
Decomposition: This reaction occurs spontaneously under physiological conditions, without the need for additional reagents.
Major Products:
Phosphoramide Mustard: The active cytotoxic agent responsible for the therapeutic effects of cyclophosphamide.
Acrolein: A toxic byproduct that contributes to the side effects of cyclophosphamide therapy.
Scientific Research Applications
Aldophosphamide has several important applications in scientific research:
Chemistry: It is studied as an intermediate in the metabolism of cyclophosphamide, providing insights into the mechanisms of drug activation and detoxification.
Biology: Research on this compound helps understand its role in cellular processes, particularly in the context of DNA alkylation and apoptosis.
Medicine: this compound is crucial in the study of cyclophosphamide’s therapeutic effects and side effects, aiding in the development of more effective and safer chemotherapeutic agents.
Comparison with Similar Compounds
Aldophosphamide is unique among cyclophosphamide metabolites due to its role as a precursor to both the active therapeutic agent and the toxic byproduct. Similar compounds include:
4-Hydroxycyclophosphamide: The immediate precursor to this compound.
Phosphoramide Mustard: The active cytotoxic agent formed from this compound.
Compared to these compounds, this compound is unique in its dual role in both therapeutic efficacy and toxicity. Its study provides valuable insights into the balance between drug activation and detoxification, informing the development of improved chemotherapeutic agents.
Properties
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUSPDJTPDFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956594 | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-64-0 | |
| Record name | Aldophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)
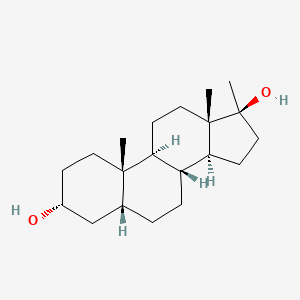
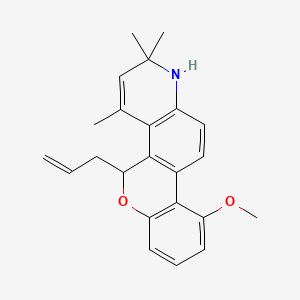
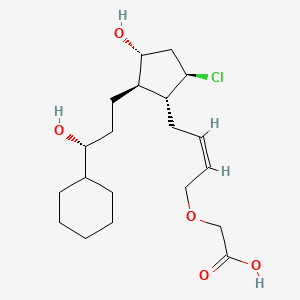
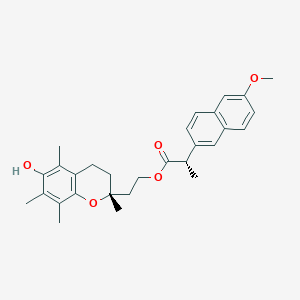
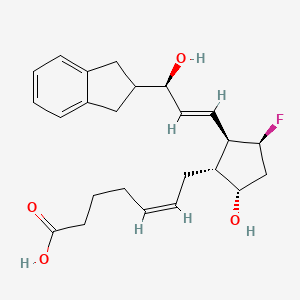
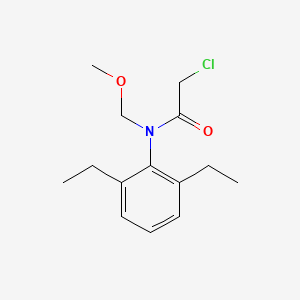
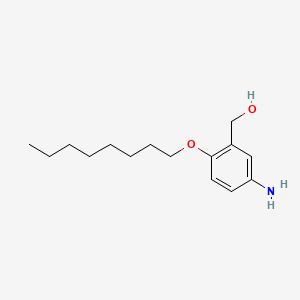
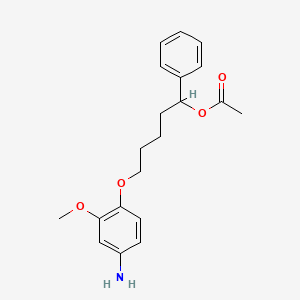
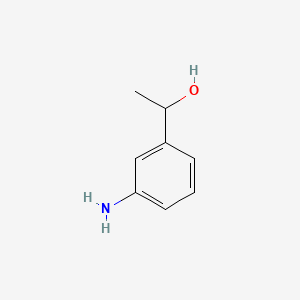
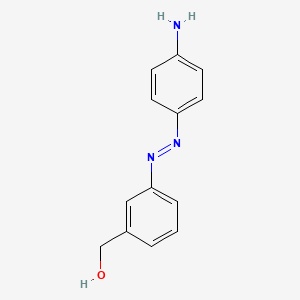
![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)
